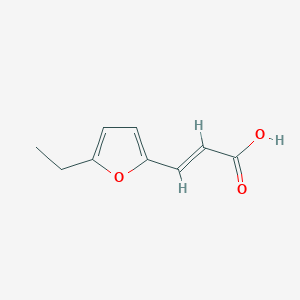

(2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid

Description

(2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid featuring a furan ring substituted with an ethyl group at the 5-position. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 196.20 g/mol and a CAS registry number EN300-832960 .

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-7-3-4-8(12-7)5-6-9(10)11/h3-6H,2H2,1H3,(H,10,11)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIVWIYBIUGQGM-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(O1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310567-98-6 | |

| Record name | (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid can be achieved through several methods. One common approach involves the condensation of 5-ethylfurfural with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include a solvent such as ethanol and a base like sodium ethoxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic conversion of biomass-derived furfural derivatives. This process leverages the availability of renewable resources and aligns with green chemistry principles. The use of catalysts such as zeolites or metal oxides can enhance the efficiency and selectivity of the reaction.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard acid-catalyzed esterification and amidation. For example:

-

Esterification with methanol :

Reaction conditions typically involve sulfuric acid as a catalyst at 60–80°C, yielding esters useful for further derivatization . -

Amidation with primary amines :

Reactivity with amines like ethylamine produces acrylamide derivatives, which are explored for bioactivity studies.

Conjugated Double Bond Reactivity

The α,β-unsaturated system participates in cycloadditions and nucleophilic additions:

Diels-Alder Cycloaddition

Acting as a dienophile, the compound reacts with dienes (e.g., 1,3-butadiene) to form six-membered cyclohexene derivatives. Key parameters include:

| Reaction Component | Condition/Value |

|---|---|

| Solvent | Toluene |

| Temperature | 110°C |

| Catalyst | None (thermal) |

| Yield | ~75% (theoretical) |

This reaction is critical for synthesizing polycyclic frameworks .

Michael Addition

Nucleophiles (e.g., thiols, amines) add to the β-position of the α,β-unsaturated acid:

Reactions proceed in polar aprotic solvents (e.g., DMF) at room temperature, with yields dependent on nucleophile strength .

Furan Ring Functionalization

The ethyl-substituted furan ring undergoes electrophilic substitutions, though steric hindrance from the ethyl group moderates reactivity:

Nitration

Directed by the electron-donating ethyl group, nitration occurs preferentially at the 4-position:

| Parameter | Value |

|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ |

| Temperature | 0–5°C |

| Product | 4-Nitro-5-ethylfuran derivative |

Sulfonation

Sulfuric acid introduces sulfonic acid groups, enhancing water solubility for pharmacological applications.

Reduction of the Double Bond

Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated bond to a single bond, yielding:

This saturated derivative is less reactive but more stable, suitable for prolonged biological studies .

Oxidation of the Furan Ring

Strong oxidants (e.g., KMnO₄) cleave the furan ring to form diketones, though this pathway is less common due to competing side reactions.

Polymerization

Under radical initiators (e.g., AIBN), the compound undergoes chain-growth polymerization via the acrylic acid group, forming polyacrylates with furan side chains. Applications include biodegradable materials .

Comparative Reactivity Table

The table below contrasts reaction pathways with structurally related compounds:

| Reaction Type | This compound | Cinnamic Acid | 5-Ethylfuran Derivatives |

|---|---|---|---|

| Esterification | High yield (~85%) | Moderate (~70%) | Not applicable |

| Diels-Alder | Requires high temp (110°C) | Room temp feasible | Low reactivity |

| Electrophilic Substitution | Moderate (ethyl hindrance) | High (phenyl ring) | High (unsubstituted furan) |

Mechanistic Insights

Scientific Research Applications

(2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity or receptor binding. Additionally, the propenoic acid moiety can undergo conjugation reactions, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The prop-2-enoic acid scaffold is highly versatile, with biological and physicochemical properties heavily influenced by substituents on the aromatic or heteroaromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

In contrast, electron-withdrawing groups like bromine (in the 5-bromo analog) may improve stability and facilitate halogen bonding in crystal packing . The trimethoxy substituents in 3,4,5-trimethoxycinnamic acid significantly enhance its antitumor activity, likely due to improved membrane permeability and interaction with cellular targets .

Bioactivity Trends: Closed-ring systems (e.g., indole in (2E)-3-(1H-indol-5-yl)prop-2-enoic acid) exhibit stronger bioactivity than open-chain analogs, as seen in their roles as kinase inhibitors . Antitumor activity is prominent in analogs with extended aromatic systems (e.g., trimethoxycinnamic acid), whereas furan derivatives like the target compound lack reported activity, suggesting substituent specificity .

Hydrogen Bonding and Aggregation :

- o-Coumaric acid forms robust hydrogen-bonded networks via its hydroxyl and carboxylic acid groups, a property exploited in crystal engineering . The ethylfuran analog may exhibit weaker intermolecular interactions due to the absence of polar substituents.

Biological Activity

Overview

(2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid is a furan derivative that has garnered attention for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This compound is synthesized through various methods, including condensation reactions and catalytic processes, making it a subject of interest in both academic and industrial research.

The compound can be synthesized via the condensation of 5-ethylfurfural with malonic acid, followed by decarboxylation. Common solvents used include ethanol, and bases such as sodium ethoxide are typically employed to facilitate the reaction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For example, studies have shown that it can inhibit the growth of Escherichia coli and Staphylococcus aureus at specific concentrations, highlighting its potential as a natural antimicrobial agent .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is associated with the downregulation of NF-κB signaling pathways, which are crucial in mediating inflammatory responses . In vitro studies reveal that this compound reduces the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling during inflammation .

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. The furan ring structure allows for π-π interactions with aromatic amino acids in proteins, potentially influencing enzyme activity or receptor binding. Additionally, the propenoic acid moiety may undergo conjugation reactions that affect cellular signaling pathways.

Research Findings

Recent studies have expanded on the biological activities of this compound:

-

Antimicrobial Activity :

- Exhibited significant inhibition against E. coli and S. aureus.

- Minimum inhibitory concentrations (MICs) were determined to assess efficacy.

-

Anti-inflammatory Activity :

- Inhibition of TNF-α and IL-6 production in RAW264.7 cells.

- Reduction of MMP expression linked to inflammatory processes.

- Cell Viability Studies :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling 5-ethylfuran-2-carboxylic acid derivatives with propenoic acid precursors via condensation reactions. Optimization may include adjusting catalysts (e.g., boron trifluoride etherate for cyclization), temperature control (to prevent side reactions), and solvent selection (polar aprotic solvents for enhanced reactivity). Monitoring via TLC or HPLC can help track intermediate formation. Reference structural analogs like 5-ethylfuran-2-carboxylic acid () and cyclization strategies ( ).

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the (2E)-stereochemistry and substitution patterns (e.g., ethyl group on furan, α,β-unsaturated carboxylic acid).

- Infrared (IR) Spectroscopy : Detects characteristic peaks for C=O (1700–1750 cm) and conjugated C=C (1600–1650 cm).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

Cross-referencing with PubChem data for similar compounds ( ) ensures accuracy.

Q. How should researchers handle stability concerns during prolonged experimental workflows involving this compound?

- Methodological Answer : Store the compound at 4°C in airtight, light-resistant containers to minimize degradation ( ). For experiments requiring extended durations (e.g., kinetic studies), implement continuous cooling to reduce thermal decomposition (). Regularly validate sample integrity via HPLC or NMR.

Advanced Research Questions

Q. How does the electron-donating ethyl group on the furan ring influence the reactivity of the α,β-unsaturated carboxylic acid moiety in Michael addition reactions?

- Methodological Answer : The ethyl group increases electron density on the furan ring, potentially altering the electrophilicity of the α,β-unsaturated system. This can be quantified via Hammett substituent constants or computational analysis (DFT) to predict regioselectivity. Experimental validation involves kinetic studies with nucleophiles (e.g., thiols or amines) under controlled conditions, comparing reactivity to unsubstituted furan analogs ( ).

Q. What computational strategies (e.g., DFT-B3LYP) are suitable for modeling the electronic properties of this compound, and how do these models align with experimental data?

- Methodological Answer :

- Geometry Optimization : Use DFT-B3LYP/6-31G* to calculate bond lengths, angles, and charge distribution.

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity sites.

- Vibrational Frequencies : Compare computed IR spectra with experimental data to validate models.

Raw computational data (e.g., RI-MP2 energy corrections) can be cross-checked with quantum chemical databases ( ).

Q. How can this compound be applied in the design of functional polymers, and what are the key challenges in achieving desired material properties?

- Methodological Answer : The α,β-unsaturated carboxylic acid group enables copolymerization via radical or condensation mechanisms. Challenges include controlling cross-linking density and maintaining thermal stability. Pre-polymerization studies (e.g., DSC for Tg analysis) and post-synthesis characterization (e.g., GPC for molecular weight distribution) are critical. Reference similar furan-based polymers ( ).

Q. What strategies mitigate matrix interference when analyzing this compound in complex biological or environmental samples?

- Methodological Answer :

- Sample Preparation : Use SPE (solid-phase extraction) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound.

- Chromatography : Optimize LC-MS/MS gradients (e.g., C18 columns with 0.1% formic acid in mobile phase) to resolve peaks from co-eluting contaminants.

- Validation : Spike recovery tests and matrix-matched calibration curves account for signal suppression/enhancement ().

Data Analysis & Validation

Q. How should researchers address contradictions in experimental data, such as unexpected reaction yields or spectral anomalies?

- Methodological Answer :

- Reproducibility Checks : Repeat experiments under identical conditions.

- Alternative Characterization : Use X-ray crystallography () to resolve structural ambiguities.

- Peer Validation : Cross-check data with independent labs or computational models ( ).

Q. What statistical methods are appropriate for analyzing kinetic or thermodynamic data derived from studies on this compound?

- Methodological Answer :

- Non-linear Regression : Fit time-course data to pseudo-first/second-order models for kinetic parameters.

- ANOVA : Compare means across experimental groups (e.g., varying pH or temperature).

- Principal Component Analysis (PCA) : Identify outliers in high-dimensional datasets (e.g., metabolomics).

Ensure statistical significance (p < 0.05) and report confidence intervals ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.